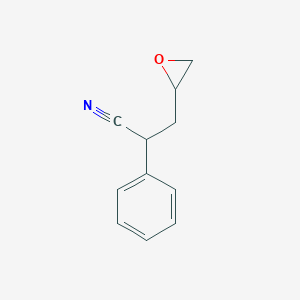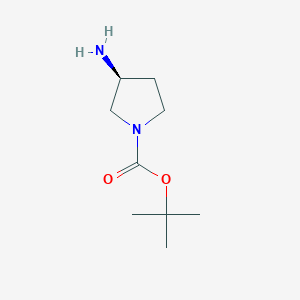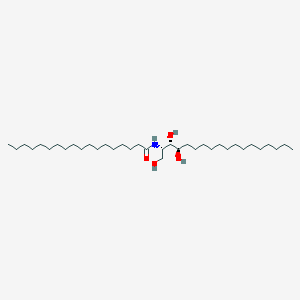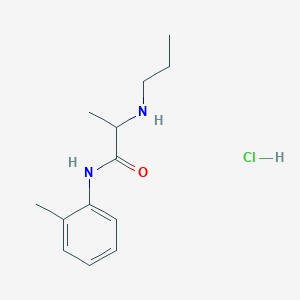
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Overview
Description
“4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 770-31-0 . It has a molecular weight of 169.21 and its linear formula is C6H7N3OS . This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a solid substance .
Synthesis Analysis
The synthesis of “4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” involves adding Mn0 2 to a suspension of 4-amino-2-(methylthio)pyrimidin-5-yl)methanol in chloroform and heating the reaction at 55 °C for 4 hours . The hot reaction mixture is then filtered and the filter cake is rinsed with hot chloroform and THF .Physical And Chemical Properties Analysis
“4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 169.21 and its linear formula is C6H7N3OS .Scientific Research Applications
Pharmaceutical Intermediates
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules, especially those related to drug development. Its reactivity and functional groups make it an essential building block for designing novel pharmaceutical compounds .
Akt Kinase Inhibitors for Cancer Treatment
This compound plays a crucial role in the preparation of pyridopyrimidines and naphthyridines, which act as inhibitors of Akt kinase. Akt kinase is associated with cell survival, proliferation, and apoptosis pathways. By inhibiting Akt kinase, researchers aim to develop potential anticancer agents .
Chemical Biology and Medicinal Chemistry
Scientists explore the reactivity of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde to design new molecules with specific biological activities. Its unique structure allows for modifications that can enhance drug efficacy, selectivity, and pharmacokinetics. Researchers investigate its interactions with enzymes, receptors, and cellular targets .
Organic Synthesis and Functionalization
The compound’s aldehyde group provides opportunities for functionalization. Researchers can introduce various substituents, creating derivatives with tailored properties. These derivatives find applications in materials science, catalysis, and other organic synthesis endeavors .
Metal Coordination Complexes
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde can coordinate with transition metals, forming stable complexes. These complexes have diverse applications, including catalysis, sensing, and luminescence. Researchers explore their potential in designing new materials and sensors .
Biochemical Assays and Enzyme Studies
Researchers use this compound as a substrate or probe in biochemical assays. Its reactivity with enzymes allows for the study of enzyme kinetics, inhibition, and mechanism. By understanding these interactions, scientists gain insights into cellular processes and potential therapeutic targets .
Safety and Hazards
The safety information for “4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONQMFYFJRAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304313 | |
| Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
CAS RN |
770-31-0 | |
| Record name | 770-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)




![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)